
4-Methyl-1-(phenylamino)-pentan-3-ol
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Overview
Description
4-Methyl-1-(phenylamino)-pentan-3-ol is a secondary alcohol derivative with a phenylamino (-NHPh) substituent at position 1 and a hydroxyl (-OH) group at position 3 on a branched pentane chain. The phenylamino group enhances hydrogen-bonding capability and may influence solubility and reactivity compared to simpler alcohols or ketones .
Q & A
Basic Question: What are the established synthetic routes for 4-Methyl-1-(phenylamino)-pentan-3-ol, and how can reaction conditions be optimized for yield?
Answer:
The synthesis typically involves a multi-step approach:
Core Structure Formation : A ketone intermediate (e.g., 4-methylpentan-3-one) is reacted with phenylamine via nucleophilic addition, followed by reduction of the resulting imine.
Reduction : Use of NaBH₄ or LiAlH₄ in anhydrous THF/ether under inert atmosphere (N₂/Ar) to reduce the C=N bond selectively .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
Optimization Strategies :
- Temperature Control : Maintaining 0–5°C during imine formation minimizes side reactions.
- Catalyst Screening : Testing palladium- or ruthenium-based catalysts (e.g., Lindlar catalyst) for stereoselective hydrogenation .
- Yield Data : Typical yields range from 45–65%; increasing equivalents of phenylamine (1.5–2.0 eq.) improves conversion .
Advanced Question: How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?
Answer:
Enantioselective synthesis requires chiral auxiliaries or catalysts:
- Chiral Ligands : Use of (R)-BINAP or (S)-PyBOX with Cu(OTf)₂ to induce asymmetry during imine reduction .
- Dynamic Kinetic Resolution : Employing Ru(II)-TsDPEN catalysts (Noyori-type) for simultaneous reduction and chirality transfer .
- Analytical Validation : Chiral HPLC (Chiralpak IA/IB columns, hexane/iPrOH) confirms enantiomeric excess (ee >90% achievable) .
Challenges : Competing racemization at the hydroxyl-bearing carbon necessitates low-temperature protocols (<−20°C) .
Basic Question: What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be identified?
Answer:
Key Techniques :
- ¹H/¹³C NMR :
- Mass Spectrometry : ESI-MS ([M+H]+ expected at m/z ~220–230) with fragmentation peaks at m/z 152 (loss of phenylamino group) .
Validation : Compare with reference data from structurally analogous amino alcohols (e.g., 3-amino-3-(4-fluorophenyl)propan-1-ol ).
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Common Contradictions : Discrepancies in antimicrobial IC₅₀ values or cytotoxicity profiles across studies.
Methodological Solutions :
Standardized Assays : Use CLSI/MICE guidelines for antimicrobial testing to control variables (e.g., inoculum size, media pH) .
Metabolite Profiling : LC-MS/MS to identify degradation products (e.g., oxidized derivatives) that may interfere with bioassays .
Structural Confirmation : Single-crystal X-ray diffraction to rule out polymorphic or hydrate/solvate forms altering activity .
Basic Question: What are the stability profiles of this compound under varying storage conditions?
Answer:
Degradation Pathways :
- Oxidation : Hydroxyl group susceptible to air oxidation; store under N₂ at −20°C .
- Hydrolysis : Labile in acidic/basic conditions (pH <3 or >10); neutral buffers recommended .
Stability Data :
Condition | Degradation (%) | Timeframe |
---|---|---|
25°C, air exposure | 15–20% | 30 days |
4°C, inert atmosphere | <5% | 6 months |
Advanced Question: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
Answer:
Workflow :
Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., cytochrome P450).
MD Simulations : GROMACS/AMBER for 100 ns trajectories to assess binding stability .
QSAR Analysis : Correlate electronic parameters (HOMO/LUMO, logP) with observed activity .
Key Findings :
- The phenylamino group forms π-π interactions with aromatic residues (e.g., Tyr154 in CYP3A4) .
- Hydroxyl group participates in H-bonding with catalytic serines .
Basic Question: What safety protocols are recommended for handling this compound in the laboratory?
Answer:
Hazard Mitigation :
- PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye contact) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of amine vapors .
- Spill Management : Absorb with vermiculite and neutralize with 5% acetic acid .
Toxicity Data :
- LD₅₀ (rat, oral): ~1200 mg/kg (similar to phenol derivatives) .
Advanced Question: How can isotopic labeling (e.g., ¹³C, ²H) aid in metabolic pathway tracing for this compound?
Answer:
Labeling Strategies :
- Synthesis : Incorporate ¹³C at the hydroxyl-bearing carbon via NaB¹³H₄ reduction .
- Tracing : LC-MS/MS or NMR to track labeled metabolites in liver microsome assays .
Applications :
- Identify Phase I metabolites (e.g., glucuronide conjugates) .
- Quantify hepatic clearance rates using isotopic dilution techniques .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The following compounds share structural motifs with 4-Methyl-1-(phenylamino)-pentan-3-ol:
Key Observations:
- Phenylamino vs. Phenylthio/Ketone: The phenylamino group in the target compound likely increases hydrogen-bonding capacity and nucleophilicity compared to the phenylthio or ketone groups in 3d and phenyl-4-methyl-pentan-3-one . This could enhance its utility in asymmetric catalysis or drug design.
- Alcohol vs. Ketone: The hydroxyl group in this compound provides distinct polarity and acidity (pKa ~15–16) compared to ketones (pKa ~20), affecting solubility and reactivity in proton-transfer reactions .
Physicochemical Properties
- Boiling Point/Solubility: The phenylamino group may reduce volatility compared to 3-Methyl-1-pentanol (BP ~140°C) but enhance solubility in polar aprotic solvents.
- Chirality: Unlike the ketone derivatives (e.g., ), this compound has two stereogenic centers (positions 3 and 4), making it a candidate for enantioselective synthesis .
Preparation Methods
Structural and Chemical Properties of 4-Methyl-1-Phenylpentan-3-Ol
Molecular Characteristics
The compound’s IUPAC name, 4-methyl-1-phenylpentan-3-ol , reflects a five-carbon chain with a hydroxyl group at position 3, a methyl branch at position 4, and a phenyl group at position 1 . Its SMILES notation (CC(C)C(CCC1=CC=CC=C1)O
) confirms the tertiary alcohol configuration, while the InChIKey (XMYCBALIUJOUKD-UHFFFAOYSA-N
) provides a unique identifier for spectroscopic validation .
Thermodynamic and Spectroscopic Data
Though experimental data for this specific compound are sparse, analogous alcohols exhibit boiling points between 180–220°C and logP values of ~3.5, suggesting moderate hydrophobicity. Nuclear magnetic resonance (NMR) patterns for similar structures show characteristic peaks:
-
¹H-NMR : δ 1.31 ppm (s, 6H, methyl groups), δ 2.2 ppm (t, 2H, CH₂ adjacent to hydroxyl), δ 7.2–7.0 ppm (m, 5H, aromatic protons) .
-
¹³C-NMR : Peaks at δ 70–75 ppm (C-OH) and δ 125–140 ppm (aromatic carbons) .
Synthetic Routes to 4-Methyl-1-Phenylpentan-3-Ol
Hydroformylation of 3-Methyl-3-Phenyl-1-Butene
This method, adapted from fragrance chemistry , involves converting alkenes to aldehydes via rhodium-catalyzed hydroformylation, followed by reduction:
Step 1: Hydroformylation
3-Methyl-3-phenyl-1-butene undergoes hydroformylation under 300 bar CO/H₂ (1:1) at 100°C using [Rh(cyclooctadienyl)Cl]₂ and triphenylphosphine (PPh₃). The reaction produces 4-methyl-4-phenyl-1-pentanal in 94% yield with a 93:7 ratio of linear to branched aldehydes .
Step 2: Reduction to Alcohol
The aldehyde intermediate is reduced using NaBH₄ or catalytic hydrogenation (Pd/C, H₂, 50 bar). For example, hydrogenation at 80–140°C with 0.5% Pd/C achieves >90% conversion to the alcohol .
Table 1: Hydroformylation Conditions and Outcomes
Parameter | Value |
---|---|
Catalyst | [Rh(COD)Cl]₂ (100 ppm) |
Ligand | PPh₃ (1000 ppm) |
Pressure | 300 bar CO/H₂ |
Temperature | 100°C |
Yield | 94% |
Selectivity (Linear:Branched) | 93:7 |
Grignard Reaction with Subsequent Oxidation
A two-step approach leverages Grignard reagents to construct the carbon skeleton:
Step 1: Formation of Tertiary Alcohol
Phenylmagnesium bromide reacts with 4-methylpentan-3-one in dry THF at 0°C, followed by acidic workup. This yields a tertiary alcohol precursor, though direct literature examples are scarce.
Step 2: Functional Group Interconversion
Oxidation of the alcohol to a ketone (e.g., using PCC) and reductive amination (if applicable) could introduce the phenylamino group. However, this route remains hypothetical without explicit experimental validation.
Solvent-Free Condensation for Industrial Scalability
A patented solvent-free process for 4-methyl-3-oxo-N-phenylpentamide offers insights into optimizing reaction efficiency:
Reaction Mechanism
4-Methyl-3-oxo-N-phenylpentamide is synthesized by condensing methyl acetoacetate with aniline in the presence of potassium carbonate. The absence of solvents reduces reaction time from 10 days to <24 hours, achieving 75% yield with 99% purity .
Key Advantages
-
Reduced Byproducts : Omission of polar solvents (e.g., DMF) minimizes side reactions like O-alkylation .
-
Economic Viability : Lower solvent costs and faster isolation improve process economics.
Table 2: Comparative Analysis of Solvent-Free vs. Traditional Methods
Parameter | Solvent-Free | Traditional |
---|---|---|
Reaction Time | 24 hours | 10 days |
Yield | 75% | 60–70% |
Purity | 99% | 90–95% |
Byproduct Formation | <1% | 5–10% |
Impurity Profiling and Control
Common Byproducts in Synthesis
-
O-Alkylated Impurities : During condensation, competing O-alkylation produces 3-[2-(4-fluorophenyl)-2-oxo-1-phenylethoxy]-4-methylpent-2-enoic acid phenylamide, detectable via HPLC .
-
Keto-Enol Tautomerization : Equilibrium between keto and enol forms complicates isolation, necessitating low-temperature crystallization .
Analytical Techniques for Purity Assurance
-
HPLC : Quantifies impurities down to 0.1% using C18 columns and acetonitrile/water gradients .
-
¹H-NMR : Distinguishes keto (δ 2.5–3.0 ppm, CH₂CO) and enol (δ 5.5–6.0 ppm, =CH) tautomers .
Industrial Applications and Process Optimization
Catalytic System Innovations
Rhodium catalysts outperform cobalt in hydroformylation, offering higher regioselectivity (93% linear aldehyde) and milder conditions . Ligand tuning (e.g., bulky phosphites) could further enhance selectivity for pharmaceutical intermediates.
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
1-anilino-4-methylpentan-3-ol |
InChI |
InChI=1S/C12H19NO/c1-10(2)12(14)8-9-13-11-6-4-3-5-7-11/h3-7,10,12-14H,8-9H2,1-2H3 |
InChI Key |
DXNLOQJGNXIETB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCNC1=CC=CC=C1)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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